molecular formula C12H11NO2S B2783316 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde CAS No. 1216181-24-6

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde

Cat. No.: B2783316
CAS No.: 1216181-24-6
M. Wt: 233.29
InChI Key: LTJLHOOOWDUOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiophene rings. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde typically involves the condensation of 6-methoxy-5-methylpyridine with thiophene-2-carbaldehyde under specific reaction conditions. The process often requires the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid
  • 5-(6-Methoxy-4-methylpyridin-3-yl)thiophene-2-carbaldehyde

Uniqueness

5-(6-Methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-(6-methoxy-5-methylpyridin-3-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-5-9(6-13-12(8)15-2)11-4-3-10(7-14)16-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJLHOOOWDUOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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